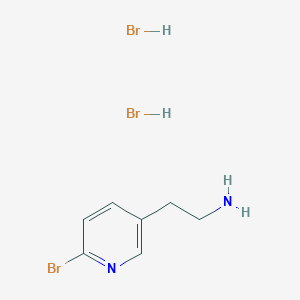

2-(6-Bromo-pyridin-3-yl)-ethylamine dihydrobromide

Description

2-(6-Bromo-pyridin-3-yl)-ethylamine dihydrobromide is a brominated pyridine derivative featuring an ethylamine side chain and two hydrobromic acid counterions. Its molecular structure combines a pyridine ring substituted with bromine at the 6-position and an ethylamine group at the 3-position. The dihydrobromide salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and chemical research applications.

Propriétés

IUPAC Name |

2-(6-bromopyridin-3-yl)ethanamine;dihydrobromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2.2BrH/c8-7-2-1-6(3-4-9)5-10-7;;/h1-2,5H,3-4,9H2;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SINQJRRPLDKSNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1CCN)Br.Br.Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11Br3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.89 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Applications De Recherche Scientifique

Chemical Properties and Structure

The molecular formula of 2-(6-Bromo-pyridin-3-yl)-ethylamine dihydrobromide is C₇H₁₁Br₂N₂, with a molecular weight of 362.89 g/mol. The compound features a bromo-substituted pyridine ring, which enhances its reactivity and solubility in polar solvents. This structural characteristic is crucial for its interactions with biological targets and its utility in synthetic chemistry.

Pharmaceutical Applications

-

Drug Development :

- Intermediate in Synthesis : 2-(6-Bromo-pyridin-3-yl)-ethylamine dihydrobromide serves as an important intermediate in the synthesis of various pharmaceuticals. Its ability to undergo nucleophilic substitution reactions allows for the introduction of different functional groups, facilitating the creation of complex molecules required for drug development .

- Antimicrobial Activity : Preliminary studies indicate that compounds derived from 2-(6-Bromo-pyridin-3-yl)-ethylamine dihydrobromide exhibit antimicrobial properties. For instance, derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria, making them potential candidates for antibiotic development .

-

Biological Studies :

- Binding Affinity Studies : Research has focused on the interaction of this compound with various biological targets, particularly transcription factors. Such studies are crucial for understanding its mechanism of action and potential therapeutic applications .

- Cancer Research : Compounds related to 2-(6-Bromo-pyridin-3-yl)-ethylamine dihydrobromide have been explored for their ability to modulate cancer cell growth, highlighting their relevance in oncology .

Synthetic Applications

-

Chemical Reactions :

- Palladium-Catalyzed Coupling Reactions : The presence of the bromo group allows for palladium-catalyzed cross-coupling reactions, which are fundamental in organic synthesis for forming carbon-carbon bonds. This enables the construction of complex molecular architectures from simpler precursors .

- Amination Reactions : The compound can be utilized in amination reactions to introduce various amine groups into organic molecules, expanding the library of potential drug candidates .

-

Comparative Structural Analysis :

- A comparison with structurally similar compounds reveals that variations in halogen substitution can significantly affect biological activity and reactivity profiles. For example:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 2-(5-Bromo-pyridin-3-yl)-ethylamine dihydrochloride | Bromo-substituted pyridine | Different halogen position |

| (1S)-1-(6-bromo(3-pyridyl))ethylamine dihydrochloride | Chiral amine derivative | Stereochemistry adds complexity |

| 2-(6-Chloro-pyridin-3-yl)-ethylamine dihydrochloride | Chlorinated variant | Chlorine instead of bromine |

This table illustrates how variations can influence the compound's properties and applications.

Case Studies

-

Antibacterial Activity Assessment :

A study evaluating the antibacterial efficacy of derivatives showed that certain modifications to the ethylamine side chain enhanced activity against resistant bacterial strains. The minimum inhibitory concentrations (MICs) were significantly improved through strategic substitutions on the pyridine ring . -

Transcription Factor Modulation :

Research involving heterocyclic diamidine DNA ligands demonstrated that derivatives of 2-(6-Bromo-pyridin-3-yl)-ethylamine dihydrobromide could effectively target transcription factors like HOXA9, suggesting a role in gene regulation and therapy for diseases such as cancer .

Mécanisme D'action

The mechanism by which 2-(6-Bromo-pyridin-3-yl)-ethylamine dihydrobromide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, influencing biological processes and leading to desired outcomes.

Comparaison Avec Des Composés Similaires

C-(6-Bromo-pyridin-3-yl)-methylamine Hydrochloride (CAS 857220-13-4)

- Structural Differences : Replaces the ethylamine group with a methylamine chain, reducing molecular weight and altering steric effects.

- Physicochemical Properties : The hydrochloride salt may exhibit lower hygroscopicity compared to the dihydrobromide form. The shorter methylamine chain likely decreases basicity and solubility in aqueous media.

- Applications : Used in ligand synthesis for receptor studies, but its reduced chain length may limit binding affinity compared to the ethylamine analog .

(6-Bromo-pyridin-2-yl)-piperidin-3-yl-amine Hydrochloride (CAS 1185319-74-7)

BD 1008 (N-[2-(3,4-Dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamine Dihydrobromide)

- Structural Differences : Features a dichlorophenyl group and pyrrolidine ring instead of a bromopyridine core.

- Pharmacological Profile : Acts as a sigma receptor ligand, with the pyrrolidine group contributing to receptor specificity. The dihydrobromide salt mirrors the solubility advantages seen in the target compound but introduces distinct steric and electronic interactions due to the aromatic dichlorophenyl group .

2-Bromo-6-(hydroxymethyl)pyridin-3-ol

- Functional Groups : Replaces the ethylamine chain with a hydroxymethyl group and adds a hydroxyl substituent.

- Reactivity : The hydroxyl group increases hydrophilicity and susceptibility to oxidation, contrasting with the amine group’s basicity in the target compound. This derivative is more suited for polymer or coordination chemistry applications .

Comparative Data Table

| Compound Name | Substituent Position | Amine Group | Salt Form | Key Applications |

|---|---|---|---|---|

| 2-(6-Bromo-pyridin-3-yl)-ethylamine dihydrobromide | 6-Br, 3-ethylamine | Ethylamine | Dihydrobromide | Pharmaceutical intermediates |

| C-(6-Bromo-pyridin-3-yl)-methylamine HCl | 6-Br, 3-methylamine | Methylamine | Hydrochloride | Ligand synthesis |

| (6-Bromo-pyridin-2-yl)-piperidin-3-yl-amine HCl | 6-Br, 2-position | Piperidinyl | Hydrochloride | Neurological drug candidates |

| BD 1008 | Dichlorophenyl | Pyrrolidinyl ethyl | Dihydrobromide | Sigma receptor modulation |

| 2-Bromo-6-(hydroxymethyl)pyridin-3-ol | 6-Br, 3-OH, 6-CH2OH | None | Neutral | Coordination chemistry |

Key Research Findings

- Electronic Effects : Bromine at the pyridine 6-position in the target compound creates an electron-deficient ring, enhancing electrophilic substitution reactivity compared to 2-bromo analogs .

- Salt-Dependent Solubility: The dihydrobromide form of the target compound demonstrates superior solubility in polar solvents (e.g., water, ethanol) compared to hydrochloride salts of methylamine analogs .

- Biological Interactions : Ethylamine chains, as in the target compound, exhibit higher receptor-binding flexibility than rigid cyclic amines (e.g., piperidine in CAS 1185319-74-7), making them versatile in drug design .

Activité Biologique

2-(6-Bromo-pyridin-3-yl)-ethylamine dihydrobromide, a compound with the molecular formula C₇H₁₁Br₂N₂, is notable for its potential biological activities. This compound features a bromo-substituted pyridine ring, which enhances its reactivity and biological interactions. Understanding its biological activity is crucial for its applications in medicinal chemistry and drug development.

The compound is typically encountered as a dihydrobromide salt, which improves its solubility in polar solvents. The presence of the bromo group on the pyridine ring allows for various nucleophilic substitution reactions, making it versatile in synthetic chemistry.

Biological Activity Overview

Research indicates that 2-(6-Bromo-pyridin-3-yl)-ethylamine dihydrobromide exhibits significant biological activities, particularly in the following areas:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties. It has been tested against various bacterial strains, showing promising results in inhibiting growth.

- Cytotoxicity : The compound has demonstrated cytotoxic effects against certain cancer cell lines, indicating potential as an anticancer agent.

- Transcription Factor Inhibition : There is evidence suggesting that it may inhibit specific transcription factors, which are often considered "undruggable" targets due to their lack of traditional binding pockets.

Antimicrobial Studies

A study evaluating the antimicrobial efficacy of various compounds, including 2-(6-Bromo-pyridin-3-yl)-ethylamine dihydrobromide, showed it to be effective against several bacterial strains such as E. coli and S. aureus. The minimum inhibitory concentration (MIC) values indicated that it could serve as a potential lead compound for developing new antibiotics.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli | 32 |

| S. aureus | 16 |

| P. aeruginosa | 64 |

Cytotoxicity Assays

In vitro cytotoxicity assays were performed on various cancer cell lines, including Ehrlich’s ascites carcinoma (EAC) and Dalton’s lymphoma ascites (DLA). The results indicated that the compound exhibited selective cytotoxicity, with IC50 values suggesting significant potency.

| Cell Line | IC50 (µM) |

|---|---|

| EAC | 25 |

| DLA | 30 |

Transcription Factor Inhibition

Research focusing on transcription factors revealed that 2-(6-Bromo-pyridin-3-yl)-ethylamine dihydrobromide could inhibit the binding of certain transcription factors to DNA. This was particularly noted in studies involving the HOXA9 transcription factor, where it showed over 90% inhibition at concentrations of 2.5 µM.

Case Studies

- Case Study on Antimicrobial Efficacy : A recent study highlighted the use of this compound in a series of experiments aimed at developing new antimicrobial agents. The findings suggest that modifications to the pyridine ring can enhance its activity against resistant bacterial strains.

- Cytotoxicity in Cancer Research : Another case study involved testing this compound's effects on various cancer cell lines. The results indicated that it could induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction.

Méthodes De Préparation

Bromination of 2-Bromo-6-Methylpyridine

The synthesis of 2-(6-bromo-pyridin-3-yl)-ethylamine dihydrobromide begins with the bromination of 2-bromo-6-methylpyridine, a commercially available precursor. As detailed in a 2019 patent, this step involves radical bromination using liquid bromine in a dichloromethane-water biphasic system . The reaction proceeds under controlled temperatures (10–20°C during bromine addition, followed by heating to 40–60°C) to yield a mixture of 2-bromo-6-bromomethylpyridine and 2-bromo-6-(dibromomethyl)pyridine . The molar ratio of 2-bromo-6-methylpyridine to bromine is critical, with a 1:3 ratio ensuring complete conversion . Post-reaction neutralization with sodium bicarbonate and extraction with dichloromethane isolates the brominated intermediates in yields exceeding 70% .

Formation of 2-Bromo-6-Aldehyde Pyridine

The brominated intermediates are subsequently converted to 2-bromo-6-aldehyde pyridine via a two-step process. First, the bromomethyl or dibromomethyl derivatives react with urotropin (hexamethylenetetramine) in ethanol at 30–50°C for 10–14 hours to form a quaternary ammonium complex . Acidic hydrolysis (acetic acid and concentrated sulfuric acid at 80–100°C) then liberates the aldehyde functionality, yielding 2-bromo-6-aldehyde pyridine . This method circumvents over-oxidation issues associated with selenium dioxide, a toxic and less controllable reagent . The overall yield for this step ranges from 60% to 75%, depending on the purity of the brominated intermediates .

Reductive Amination for Ethylamine Side-Chain Installation

The aldehyde intermediate serves as the substrate for introducing the ethylamine moiety. A Henry reaction with nitromethane generates β-nitroalcohol, which undergoes dehydration to form a nitroalkene. Catalytic hydrogenation (e.g., H₂/Pd-C) reduces the nitro group to an amine, yielding 2-(6-bromo-pyridin-3-yl)-ethylamine . Alternatively, reductive amination using sodium cyanoborohydride in the presence of ammonium acetate directly converts the aldehyde to the primary amine . Both routes require careful pH control (pH 4–6) to minimize side reactions such as over-reduction or polymerization .

Dihydrobromide Salt Formation

The final step involves salt formation to stabilize the amine. Treatment of 2-(6-bromo-pyridin-3-yl)-ethylamine with hydrobromic acid (48% w/w) in ethanol precipitates the dihydrobromide salt . Crystallization from a ethanol-water mixture (3:1 v/v) at 0–5°C enhances purity, with yields exceeding 85% . Analytical techniques such as ¹H-NMR and high-resolution mass spectrometry (HRMS) confirm the structure, with characteristic peaks for the pyridyl ring (δ 8.5–7.5 ppm) and ethylamine protons (δ 3.2–2.8 ppm) .

Optimization and Scalability

Industrial-scale production prioritizes cost efficiency and safety. The patent method’s avoidance of toxic reagents (e.g., selenium dioxide) and use of aqueous workup steps align with green chemistry principles . Batch reactions at the kilogram scale demonstrate consistent yields (68–72%) for the dihydrobromide salt, with residual solvents meeting International Council for Harmonisation (ICH) guidelines .

Comparative Analysis of Synthetic Routes

| Step | Reagents/Conditions | Yield (%) | Key Advantages |

|---|---|---|---|

| Bromination | Br₂, CH₂Cl₂/H₂O, 50°C | 70–76 | Scalable, minimal byproducts |

| Aldehyde Formation | Urotropin, H⁺, 80–100°C | 60–75 | Avoids toxic oxidizers |

| Reductive Amination | NaBH₃CN, NH₄OAc, pH 5 | 65–78 | Direct conversion, mild conditions |

| Salt Formation | HBr/EtOH, 0–5°C | 85–90 | High purity, crystalline product |

Q & A

Basic: What are the optimal synthetic routes for 2-(6-Bromo-pyridin-3-yl)-ethylamine dihydrobromide, and how can reaction efficiency be improved?

Methodological Answer:

A two-step approach is recommended:

Bromination and Amine Formation : Start with 3-pyridylethylamine precursors. Bromination at the 6-position of pyridine can be achieved using N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF, 0–5°C).

Salt Formation : React the intermediate with HBr in ethanol to form the dihydrobromide salt.

To improve efficiency, apply statistical Design of Experiments (DoE) to minimize trial runs. For example, vary parameters like temperature, solvent polarity, and stoichiometry systematically to identify optimal conditions . Use HPLC or LC-MS for real-time monitoring of intermediate purity .

Advanced: How can computational modeling guide the optimization of reaction pathways for this compound?

Methodological Answer:

Integrate quantum chemical calculations (e.g., DFT) to simulate reaction energetics and transition states. For instance:

- Model bromination kinetics to predict regioselectivity and avoid byproducts.

- Use reaction path search algorithms (e.g., artificial force-induced reaction method) to explore alternative pathways, such as radical-mediated bromination .

Validate predictions with experimental data (e.g., NMR reaction monitoring) and refine computational parameters iteratively .

Basic: What characterization techniques are essential to confirm the structure and purity of this compound?

Methodological Answer:

- NMR Spectroscopy : H and C NMR to verify bromine substitution (e.g., deshielded pyridine protons) and ethylamine chain integrity.

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (expected [M+H]: ~265.97 for the free base).

- X-ray Crystallography : For unambiguous structural confirmation if single crystals are obtainable .

- Elemental Analysis : Validate stoichiometry of the dihydrobromide salt (CHBrN·2HBr) .

Advanced: How can solubility and stability challenges in aqueous/organic media be systematically addressed?

Methodological Answer:

- Solubility Screening : Test solvents (e.g., DMSO, MeOH, HO) under varied pH (1–10) and temperature (4–60°C) using UV-Vis spectroscopy to track absorbance changes.

- Stability Studies : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with LC-MS to identify decomposition products (e.g., debromination or amine oxidation) .

- Co-solvent Systems : Explore ionic liquids or cyclodextrin inclusion complexes to enhance aqueous solubility without altering reactivity .

Basic: How should researchers handle contradictions in spectroscopic data during characterization?

Methodological Answer:

- Cross-Validation : Compare NMR shifts with structurally similar compounds (e.g., 2-Bromo-3-hydroxy-6-iodopyridine ) to resolve ambiguities.

- Dynamic NMR : Use variable-temperature H NMR to detect rotational barriers or conformational equilibria affecting peak splitting.

- Reproducibility Checks : Repeat synthesis and characterization under identical conditions to rule out experimental error .

Advanced: What strategies are effective for resolving discrepancies in reaction yields across laboratories?

Methodological Answer:

- Interlab Reproducibility Studies : Standardize protocols (e.g., reagent sources, humidity control) and share raw data (e.g., HPLC chromatograms).

- Multivariate Analysis : Apply principal component analysis (PCA) to correlate yield variations with parameters like trace metal impurities or solvent water content .

- Microfluidic Screening : Use chip-based reactors to rapidly test reaction conditions at microliter scales, reducing resource waste .

Basic: What safety protocols are critical when handling this compound’s precursors and derivatives?

Methodological Answer:

- Hazard Assessment : Review SDS for brominated pyridines (e.g., respiratory irritants) and HBr (corrosive).

- Engineering Controls : Use fume hoods for all synthetic steps and gloveboxes for hygroscopic intermediates.

- Training : Mandate safety exams (100% pass rate) on emergency procedures for acid spills or inhalation exposure .

Advanced: How can in silico toxicity prediction models inform the design of safer analogues?

Methodological Answer:

- ADMET Prediction : Use tools like ProtoX or ADMETlab to estimate hepatotoxicity, mutagenicity, and bioavailability.

- Structural Modifications : Replace the bromine atom with less toxic halogens (e.g., Cl) or bioisosteres (e.g., CF) guided by docking studies against toxicity targets (e.g., CYP450 enzymes) .

Basic: What methodologies are suitable for studying this compound’s reactivity in cross-coupling reactions?

Methodological Answer:

- Buchwald-Hartwig Amination : Screen Pd catalysts (e.g., Pd(dba)) and ligands (e.g., Xantphos) to couple the ethylamine moiety with aryl halides.

- Kinetic Profiling : Use in situ IR to monitor reaction progress and identify rate-limiting steps (e.g., oxidative addition vs. transmetallation) .

Advanced: How can machine learning enhance the discovery of novel applications for this compound?

Methodological Answer:

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.